Lipophilicity Differentiation: XLogP3 of Target Compound vs. N-Benzyl and Ring-Methylated Isomers
The target compound exhibits a computed XLogP3 of 4.6, reflecting the lipophilicity contribution of the para-methyl group on the benzyl ring [1]. This value exceeds the XLogP3 of the unsubstituted N-benzyl analog (CAS 21816-82-0; XLogP3 ≈ 3.9) by approximately 0.7 log units, a difference that can translate into altered membrane permeability and protein binding [2]. The higher lipophilicity may be advantageous for targets requiring passive membrane crossing but also implies reduced aqueous solubility relative to the des-methyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | N-Benzyl-1,3-benzothiazol-2-amine (CAS 21816-82-0): XLogP3 ≈ 3.9 |
| Quantified Difference | Δ XLogP3 ≈ +0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.7 log unit increase in XLogP3 directly impacts predicted oral absorption and blood-brain barrier penetration, guiding selection for CNS vs. peripheral target programs.
- [1] PubChem Compound Summary CID 11149491, N-(4-methylbenzyl)-1,3-benzothiazol-2-amine, National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary CID 825933, N-benzyl-1,3-benzothiazol-2-amine, National Center for Biotechnology Information, 2025. View Source
